molecular formula C2H2FLi B1257635 (1-fluorovinyl)lithium CAS No. 121777-28-4

(1-fluorovinyl)lithium

Cat. No.: B1257635
CAS No.: 121777-28-4
M. Wt: 52 g/mol
InChI Key: YEIKBDHORCHTIU-UHFFFAOYSA-N
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Description

(1-fluorovinyl)lithium is an organolithium compound characterized by the presence of a fluoroethenyl group bonded to a lithium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-fluorovinyl)lithium can be synthesized through several methods. One common approach involves the reaction of lithium with fluoroethene under controlled conditions. This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as chemical vapor deposition (CVD). This method allows for the controlled deposition of the compound onto various substrates, making it suitable for large-scale production. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-fluorovinyl)lithium undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form fluoroethene derivatives.

    Reduction: It can be reduced to yield lithium fluoride and ethene.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products:

    Oxidation: Fluoroethene derivatives.

    Reduction: Lithium fluoride and ethene.

    Substitution: Various substituted ethenyl compounds.

Scientific Research Applications

(1-fluorovinyl)lithium has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential in drug development, especially in the synthesis of fluorinated pharmaceuticals.

    Industry: this compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1-fluorovinyl)lithium involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom in the compound enhances its reactivity by stabilizing the negative charge on the carbon atom, making it a potent reagent in organic synthesis. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to many synthetic processes.

Comparison with Similar Compounds

    Lithium ethynyl: Similar in reactivity but lacks the fluoro group.

    Lithium vinyl: Similar structure but without the fluoro substitution.

    Lithium phenyl: Contains a phenyl group instead of a fluoroethenyl group.

Uniqueness: (1-fluorovinyl)lithium is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in pharmaceuticals and materials science.

Properties

CAS No.

121777-28-4

Molecular Formula

C2H2FLi

Molecular Weight

52 g/mol

IUPAC Name

lithium;fluoroethene

InChI

InChI=1S/C2H2F.Li/c1-2-3;/h1H2;/q-1;+1

InChI Key

YEIKBDHORCHTIU-UHFFFAOYSA-N

SMILES

[Li+].C=[C-]F

Canonical SMILES

[Li+].C=[C-]F

Origin of Product

United States

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